molecular formula C10H16N2 B8721950 N-Pentylpyridin-2-amine CAS No. 24255-26-3

N-Pentylpyridin-2-amine

Cat. No.: B8721950
CAS No.: 24255-26-3
M. Wt: 164.25 g/mol
InChI Key: QMMWTDUYMPKMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pentylpyridin-2-amine is a chemical compound offered for research and development purposes. As a pyrimidine derivative, this class of organic compounds is of significant interest in medicinal chemistry and materials science. Researchers investigate such structures for their potential as building blocks in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The specific physicochemical properties, such as its molecular weight, logP, and hydrogen bonding characteristics, make it a relevant subject for studies in hit-to-lead optimization and structure-activity relationship (SAR) analysis. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and composition. All necessary safety data sheets should be reviewed prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24255-26-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-pentylpyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h4,6-7,9H,2-3,5,8H2,1H3,(H,11,12)

InChI Key

QMMWTDUYMPKMMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for N Pentylpyridin 2 Amine and Its Derivatives

Strategies for N-Alkylation of Pyridin-2-amines

N-alkylation represents a direct and widely employed approach for the synthesis of N-pentylpyridin-2-amine. This method involves the reaction of pyridin-2-amine with a suitable pentylating agent.

Direct N-alkylation is a classical and straightforward method for introducing an alkyl group onto an amine. In the context of this compound synthesis, this typically involves the reaction of pyridin-2-amine with a pentyl halide, such as pentyl bromide or pentyl iodide. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the amino group attacks the electrophilic carbon of the pentyl halide, leading to the formation of the desired this compound and a hydrohalic acid byproduct. wikipedia.org

To facilitate the reaction and neutralize the acid byproduct, a base is often employed. Common bases used in these reactions include potassium carbonate, sodium hydride, or tertiary amines like triethylamine. The choice of solvent is also crucial and can influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are frequently used.

While direct alkylation is a conceptually simple method, it can sometimes suffer from drawbacks such as over-alkylation, leading to the formation of the corresponding quaternary ammonium salt. Careful control of reaction conditions, including stoichiometry, temperature, and reaction time, is necessary to maximize the yield of the desired mono-alkylated product. wikipedia.org

An alternative approach to synthesizing derivatives of this compound involves the initial functionalization of the pyridine (B92270) ring, followed by the introduction of the pentyl group. This strategy is particularly useful for preparing derivatives with specific substitution patterns that may not be easily accessible through direct functionalization of this compound.

For instance, to synthesize 6-bromo-N-pentylpyridin-2-amine , one could start with 2-amino-6-bromopyridine. This halogenated precursor can then be subjected to N-alkylation with a pentyl halide under conditions similar to those described for the direct alkylation of pyridin-2-amine. The presence of the bromine atom at the 6-position can influence the reactivity of the amino group and may require optimization of the reaction conditions.

Similarly, the synthesis of 3-nitro-N-pentylpyridin-2-amine can be achieved by first nitrating pyridin-2-amine to introduce a nitro group at the 3-position. The resulting 2-amino-3-nitropyridine can then be alkylated with a pentyl halide. The electron-withdrawing nature of the nitro group can significantly decrease the nucleophilicity of the amino group, making the N-alkylation step more challenging and potentially requiring more forcing reaction conditions.

The halogenation of pyridines can be a complex process, with the position of substitution being highly dependent on the reaction conditions and the nature of the pyridine substrate. researchgate.netnih.gov Electrophilic halogenation of pyridines often requires harsh conditions due to the electron-deficient nature of the pyridine ring. nih.govchemrxiv.org However, methods for the selective halogenation of substituted pyridines have been developed. researchgate.net

Table 1: Synthesis of Functionalized this compound Derivatives

Target CompoundStarting MaterialKey Transformation
6-bromo-N-pentylpyridin-2-amine2-amino-6-bromopyridineN-alkylation with a pentyl halide
3-nitro-N-pentylpyridin-2-amine2-amino-3-nitropyridineN-alkylation with a pentyl halide

Metal-Catalyzed Carbon-Nitrogen (C-N) Bond Formation Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds and offer powerful alternatives to traditional N-alkylation methods. These reactions often proceed under milder conditions and exhibit greater functional group tolerance.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Goldberg reactions, have a long history in organic synthesis. nih.govresearchgate.net In the context of this compound synthesis, this can involve the reaction of a halopyridine, such as 2-bromopyridine, with pentylamine in the presence of a copper catalyst. nih.gov

The catalytic cycle typically involves the coordination of the amine to a copper(I) species, followed by oxidative addition of the halopyridine. Reductive elimination from the resulting copper(III) intermediate then furnishes the desired this compound and regenerates the active copper(I) catalyst.

A variety of copper sources, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), can be used as catalysts. The reaction often requires the use of a ligand to stabilize the copper catalyst and promote the reaction. Common ligands include diamines, such as 1,10-phenanthroline, and amino acids. nih.gov A base, such as potassium carbonate or potassium phosphate, is also typically required.

Recent advancements in copper catalysis have led to the development of more efficient and versatile protocols, including visible-light-promoted and metallaphotoredox approaches for N-alkylation. rsc.orgnih.gov These methods can often be performed at room temperature and offer improved substrate scope. nih.gov

The palladium-catalyzed Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance. wikipedia.org

For the synthesis of this compound, the Buchwald-Hartwig amination would involve the coupling of a halopyridine, such as 2-bromopyridine, with pentylamine. The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium precursor, such as palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand. nih.govlibretexts.org

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. A wide array of phosphine ligands have been developed, each with its own unique steric and electronic properties. The selection of the appropriate ligand is often crucial for achieving high yields and turnover numbers, particularly with challenging substrates like halopyridines. rug.nl

The catalytic cycle of the Buchwald-Hartwig amination is believed to involve the oxidative addition of the halopyridine to a palladium(0) species, followed by coordination of the amine and deprotonation to form a palladium amido complex. Reductive elimination from this complex then yields the desired this compound and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org

Table 2: Metal-Catalyzed Synthesis of this compound

Reaction NameArylating AgentAmineCatalyst System
Copper-Catalyzed Amination2-HalopyridinePentylamineCopper(I) salt, Ligand, Base
Buchwald-Hartwig Amination2-HalopyridinePentylaminePalladium precursor, Phosphine ligand, Base

Development of Metal-Free Synthetic Routes for this compound Scaffolds

While metal-catalyzed methods are highly effective, the development of metal-free synthetic routes is an area of growing interest due to concerns about the cost, toxicity, and environmental impact of heavy metals. Several metal-free strategies for the N-alkylation of amines have been reported.

One such approach involves the use of borrowing hydrogen or hydrogen autotransfer catalysis. In this methodology, an alcohol is used as the alkylating agent. The catalyst, often a transition metal complex but increasingly metal-free systems, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine. rsc.org

Another metal-free strategy involves the activation of the pyridine ring to facilitate nucleophilic aromatic substitution. For example, the formation of N-alkyl pyridinium (B92312) salts can enhance the reactivity of the pyridine ring towards nucleophilic attack by amines. nih.gov

Recently, a metal-free N-alkylation of 2-aminopyridines with 1,2-diketones catalyzed by BF₃·OEt₂ has been reported. acs.orgnih.gov This reaction proceeds under aerobic conditions and offers a novel, metal-free approach to the synthesis of N-alkylated 2-aminopyridines. acs.orgnih.gov

While these metal-free methods are promising, their application to the specific synthesis of this compound may require further investigation and optimization.

Design and Synthesis of Novel Bipyridine Derivatives Incorporating Pyridin-2-amine Moieties

The synthesis of bipyridine derivatives from pyridin-2-amine precursors is a significant area of research, driven by the wide-ranging applications of bipyridines as ligands in catalysis, functional materials, and biologically active molecules. researchgate.netmdpi.com The strong coordination of bipyridine products with metal centers can, however, decrease catalytic activity, necessitating the development of robust synthetic methods. mdpi.comnih.gov

The design of novel bipyridine derivatives often begins with a lead compound, such as a functionalized N-alkylpyridin-2-amine, which is then systematically modified to enhance desired properties. Structural modification is a key strategy in medicinal chemistry and materials science to optimize the activity, selectivity, and physicochemical properties of a molecule.

Key strategies for modifying lead compounds containing a pyridin-2-amine moiety include:

Introduction of Steric Hindrance: Adding a steric group, such as a methyl group, adjacent to a pyridine-type nitrogen can reduce or prevent the inhibition of cytochrome P450 enzymes, a common safety concern that can lead to drug-drug interactions. youtube.com

Modulation of Polarity and Lipophilicity: For lead compounds that are lipophilic amines, adding polar functional groups (e.g., hydroxyl, carboxyl) can increase the polar surface area. youtube.com This modification can improve solubility, reduce efflux by transporters, and decrease inhibition of the hERG channel, a critical factor in cardiac safety. youtube.com Conversely, adjusting alkyl chain lengths, such as the pentyl group in this compound, can fine-tune lipophilicity to optimize membrane permeability and target engagement.

Enhancing Metabolic Stability: To increase a compound's half-life, sites susceptible to metabolism can be "hardened." A common technique is the replacement of a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond, particularly on aromatic rings. The electronegative fluorine atom makes the ring less susceptible to oxidative metabolism. youtube.com

Formation of Complex Supramolecular Structures: Ambidentate ligands like 5,5'-diamino-2,2'-bipyridine can be used as building blocks for supramolecular assemblies. cmu.edu The amino groups can participate in hydrogen bonding, directing the formation of multidimensional networks, while the bipyridine core coordinates with metal centers. cmu.edu This strategy allows for the construction of complex architectures with potential applications in materials science. cmu.edu

A variety of synthetic methods have been developed for the preparation of bipyridines from pyridine precursors. mdpi.com These pathways often involve the coupling of two pyridine rings and are crucial for generating structural diversity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds between pyridine rings. researchgate.netmdpi.com

Suzuki Coupling: This reaction involves the coupling of a pyridyl halide with a pyridyl boronic acid or ester. mdpi.com The use of stable palladium catalysts, such as a cyclopalladated ferrocenylimine catalyst, can allow the synthesis to proceed in high yields without the need for an inert gas atmosphere. mdpi.com

Stille Coupling: This method utilizes the reaction between stannylated pyridines and bromopyridines, often catalyzed by complexes like PdCl₂(PPh₃)₂. mdpi.com While effective, a significant drawback is the high toxicity of the organotin reactants. mdpi.com

Negishi Coupling: Involving the reaction of 2-pyridyl zinc halides with bromopyridines, this method is a valuable alternative for coupling 2-pyridyl organometallic reagents. mdpi.comnih.gov Catalysts such as Pd(dba)₂ with ligands like XPhos are commonly employed. mdpi.comnih.gov

Other Key Synthetic Methods:

Ullmann Reaction: This classic method involves the reductive coupling of a 2-functionalized pyridine, such as 2-bromopyridine, using copper metal at elevated temperatures. nih.gov While historically significant, yields can be variable, and the work-up process is often challenging. nih.gov

Intramolecular Radical Cyclization: Aminated bipyridines can be prepared through intramolecular radical substitution. nih.gov In this approach, a sulfonamide is often used as a linker to connect a pyridyl radical to another pyridine ring that undergoes the attack. nih.gov The presence of a free N-H bond in the sulfonamide can negatively affect the reaction by facilitating the reduction of the generated radical. nih.gov Therefore, N-alkylation (e.g., with a methyl or methoxymethyl group) is often employed to increase the rigidity of the sulfonamide bond and favor the cis conformation required for cyclization. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for forming C-N bonds. It can be applied to synthesize N-arylpyrimidin-2-amine derivatives from the corresponding amines and aryl bromides. mdpi.comnih.gov Optimized conditions often involve a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II), a ligand such as Xantphos, and a base like sodium tert-butoxide in a suitable solvent. mdpi.comnih.gov

Synthetic PathwayReactantsCatalyst/ReagentKey Features
Suzuki Coupling Pyridyl Halide + Pyridyl Boronic Acid/EsterPalladium Catalyst (e.g., Pd(OAc)₂)High yields, air-stable catalysts available. mdpi.com
Stille Coupling Stannylated Pyridine + BromopyridinePalladium Catalyst (e.g., PdCl₂(PPh₃)₂)Versatile but uses highly toxic organotin reagents. mdpi.com
Negishi Coupling Pyridyl Zinc Halide + BromopyridinePalladium Catalyst (e.g., Pd(dba)₂/XPhos)Good alternative for 2-pyridyl coupling. mdpi.comnih.gov
Ullmann Reaction 2-HalopyridineCopper MetalClassic method, variable yields, challenging work-up. nih.gov
Radical Cyclization Sulfonamide-linked PyridinesTTMSS/AIBNForms aminated bipyridines via intramolecular substitution. nih.gov
Buchwald-Hartwig Amination Amine + Aryl HalidePalladium Catalyst + Ligand + BaseForms C-N bonds for N-aryl derivatives. mdpi.comnih.gov

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Chemo-selectivity

The efficiency and selectivity of synthetic reactions are paramount in chemical synthesis. In the context of producing this compound derivatives and related bipyridine systems, controlling where and how reactions occur on the pyridine ring is a critical challenge.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In pyridine chemistry, the electron-deficient nature of the ring and the directing effects of substituents govern the outcome of functionalization and amination reactions.

In intramolecular radical cyclization for synthesizing aminobipyridines, the substitution pattern of the starting material heavily influences the regioselectivity. nih.gov For instance, substrates with a bromine atom at the C2' position of the pyridine ring predominantly yield C4-substituted products. nih.gov This outcome is attributed to the electronic repulsion between the radical intermediate and the non-binding electron pairs of the two nitrogen atoms. nih.gov Conversely, when the bromine is at the C3' position, the primary product results from an attack at the C2 position. nih.gov

During the synthesis of sulfonamides as precursors for these cyclizations, challenges in selectivity can arise. The reaction between pyridine 2-sulfonyl chloride and 2-aminopyridine (B139424) can lead to a double sulfonylation product. nih.gov This occurs because the N-H proton of the initially formed sulfonamide is acidic and can be deprotonated, allowing for a second acylation to occur. nih.gov To circumvent this, using an N-alkylated aminopyridine, such as an N-methyl derivative, prevents the formation of the double sulfonylation byproduct. nih.gov

Maximizing the yield and purity of the target compound requires careful optimization of various reaction parameters.

Catalyst and Ligand Selection: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of catalyst and ligand is crucial. A systematic approach using different palladium sources and ligands can identify the optimal combination for a specific transformation. For the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a combination of dichlorobis(triphenylphosphine)Pd(II) as the catalyst, Xantphos as the ligand, and sodium tert-butoxide as the base was found to be effective, yielding products in the range of 27% to 82%. mdpi.comnih.gov

Solvent and Temperature: The reaction medium and temperature significantly impact reaction rates and side-product formation. For instance, the synthesis of certain sulfonamide intermediates yielded only 34% of the desired product in refluxing Et₃N/CH₂Cl₂, with even worse results using NaH in refluxing MeCN or DMF. nih.gov The best results were achieved by changing the conditions to using pyridine as both a solvent and a base and stirring at 80 °C for 5 hours. nih.gov Similarly, multicomponent reactions for synthesizing 2-aminopyridine derivatives showed poor results at room temperature but provided yields up to 85% when heated to 100 °C under solvent-free conditions. nih.gov

Reaction Time and Atmosphere: Many coupling reactions, particularly those involving organometallic intermediates, are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent catalyst degradation and unwanted side reactions. mdpi.com The duration of the reaction is also optimized to ensure complete conversion of starting materials without significant decomposition of the product. mdpi.com

ParameterInfluence on ReactionExample of Optimization
Catalyst/Ligand Affects catalytic activity, selectivity, and reaction scope.Using dichlorobis(triphenylphosphine)Pd(II) with Xantphos ligand improved yields in Buchwald-Hartwig amination. mdpi.comnih.gov
Solvent Influences solubility of reactants, reaction rate, and stability of intermediates.Changing from CH₂Cl₂ to pyridine as the solvent/base improved sulfonamide formation yield. nih.gov
Temperature Controls reaction rate; higher temperatures can increase rate but may also lead to side products.Increasing temperature from room temperature to 100 °C in a multicomponent reaction increased yield from 0% to 85%. nih.gov
Base Activates substrates and neutralizes acidic byproducts.Sodium tert-butoxide was effective in facilitating Buchwald-Hartwig amination. mdpi.comnih.gov
Atmosphere Inert atmosphere prevents degradation of sensitive catalysts and reagents.Bubbling N₂ gas through the reaction mixture is a common practice. mdpi.com

Mechanistic Investigations in Chemical Reactions Involving N Pentylpyridin 2 Amine

Elucidation of C-N Coupling Mechanisms in Amination Reactions

The formation of the C–N bond in N-Pentylpyridin-2-amine, typically from a halogenated pyridine (B92270) and pentylamine, is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The most relevant and extensively studied mechanism applicable to this transformation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction provides a versatile method for forming C–N bonds, which are ubiquitous in pharmaceuticals and other functional materials. rsc.org

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps. wikipedia.orglibretexts.org Initially, a Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 2-chloropyridine (B119429) or 2-bromopyridine). This step forms a Pd(II) intermediate. The amine (pentylamine) then coordinates to this palladium complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final and crucial step is reductive elimination from this complex, which forms the desired C–N bond of the product, N-Pentylpyridin-2-amine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org An alternative to palladium-based systems is copper-catalyzed C-N coupling, known as the Ullmann reaction, which has also been refined with modern ligands to proceed under milder conditions. acs.org Nickel-catalyzed systems have also been developed, often proceeding through a plausible Ni(I)-Ni(III) pathway. researchgate.net

Role of Catalysts and Ligands in Defining Reaction Pathways

The choice of catalyst and, particularly, the ancillary ligand is critical in defining the efficiency and pathway of C-N coupling reactions. princeton.edu In palladium-catalyzed systems like the Buchwald-Hartwig amination, ligands not only stabilize the palladium center but also modulate its reactivity to facilitate the key steps of oxidative addition and reductive elimination. uwindsor.ca

Early systems utilized simple triarylphosphine ligands, but significant advancements came with the development of sterically hindered and electron-rich ligands. wikipedia.org These modern ligands accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition. For the synthesis of N-alkylated aminopyridines, various classes of ligands have proven effective.

Key Ligand Classes in Pyridine Amination:

Bidentate Phosphines: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are highly effective. Their chelation to the metal center prevents the formation of inactive palladium dimers and promotes a stable catalytic species throughout the reaction cycle. wikipedia.org

Monodentate Biaryl Phosphines: Often called Buchwald ligands (e.g., RuPhos, BrettPhos), these are bulky and electron-rich ligands that are highly efficient for coupling primary amines. acs.org They create a sterically crowded coordination sphere around the palladium, which promotes the crucial reductive elimination step.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability allows for high catalyst turnover numbers and can be effective for challenging couplings, including those involving less reactive aryl chlorides. researchgate.net

The interaction between the catalyst, ligand, and substrates can sometimes lead to alternative pathways or catalyst deactivation. For instance, pyridine-based substrates can act as ligands themselves, potentially inhibiting the catalyst. researchgate.net The rational design of ligands aims to overcome these challenges by creating a specific steric and electronic environment around the metal center that favors the desired productive catalytic cycle over off-cycle or deactivation pathways. princeton.edu

Table 1: Representative Ligands in Palladium-Catalyzed Amination of Aryl Halides
Ligand ClassExample LigandKey Mechanistic RoleTypical Substrates
Bidentate PhosphinesXantphos, BINAPStabilizes Pd center, prevents dimer formation, promotes reductive elimination. wikipedia.orgAryl bromides, iodides, and triflates with primary amines.
Monodentate Biaryl PhosphinesRuPhos, BrettPhosBulky, electron-rich; accelerates reductive elimination for hindered substrates. acs.orgAryl chlorides and bromides with primary and secondary amines.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesForms highly stable Pd-complexes, high turnover, effective for less reactive halides.Aryl chlorides with a broad range of amines.

Influence of Steric and Electronic Factors on Reactivity and Regioselectivity

The reactivity and regioselectivity of amination reactions to form compounds like N-Pentylpyridin-2-amine are profoundly influenced by both steric and electronic effects arising from the substrate, nucleophile, and ligand. mdpi.compsu.edu

Electronic Effects: The electronic nature of the pyridine ring is a primary determinant of its reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.org

Substituents on the Pyridine Ring: Additional electron-withdrawing groups (e.g., -NO₂, -CN) on the pyridine ring further decrease electron density, making the ring more susceptible to nucleophilic attack and facilitating reactions like SNAr. tandfonline.com Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can slow down such reactions. In palladium-catalyzed couplings, electron-deficient aryl halides generally undergo oxidative addition more readily. acs.org

Nucleophile Basicity: The basicity and nucleophilicity of the amine are also crucial. While a more basic amine might be expected to be more reactive, strong coordination to the metal center can sometimes inhibit catalysis. The choice of base in the reaction is also critical to deprotonate the amine without causing unwanted side reactions. uwindsor.ca

Steric Effects: Steric hindrance plays a significant role in modulating the accessibility of the reaction center and the stability of intermediates. researchgate.net

Ligand Bulk: As mentioned, bulky ligands are often essential for promoting the reductive elimination step in Buchwald-Hartwig amination. The steric clash between the ligand and the substrates in the transition state facilitates the expulsion of the final product. uwindsor.ca

Substrate Hindrance: Steric hindrance near the leaving group on the pyridine ring (e.g., a substituent at the C3 position) can impede the initial oxidative addition step. Similarly, bulky amines can react more slowly due to the difficulty of coordinating to the already crowded metal center. researchgate.net For this compound formation, the linear pentyl chain presents moderate steric bulk.

Regioselectivity: In pyridines with multiple potential reaction sites, both steric and electronic factors guide the regioselectivity. Nucleophilic attack and C-N coupling predominantly occur at the electronically activated C2 and C4 positions. The presence of a substituent can sterically block one position, directing the reaction to the other.

Reaction Pathways in Pyridine Derivatization

Nucleophilic Substitution Aromatic Reactions (SNAr) on Halogenated Pyridines

While transition-metal catalysis is a common route, N-Pentylpyridin-2-amine can also be synthesized via a Nucleophilic Aromatic Substitution (SNAr) mechanism, particularly if the pyridine ring is sufficiently activated. wikipedia.org This pathway does not require a metal catalyst but is contingent on the electronic properties of the pyridine substrate.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. wikipedia.orgtandfonline.com

Nucleophilic Attack: The nucleophile, in this case, pentylamine, attacks the electrophilic carbon atom bearing the leaving group (e.g., a halogen like F or Cl) on the pyridine ring. This attack is favored at the C2 or C4 positions because the electronegative ring nitrogen can effectively stabilize the resulting negative charge. wikipedia.org

Formation of a Meisenheimer Complex: The initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the nitrogen atom, which is a key stabilizing feature of this intermediate in heteroaromatic systems. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., halide ion).

For this reaction to be efficient, two conditions are generally required:

The presence of a good leaving group. For SNAr reactions, the reactivity order is typically F > Cl > Br > I, which is opposite to that observed in SN2 reactions. researchgate.net

Strong activation of the aromatic ring by electron-withdrawing groups at positions ortho and/or para to the leaving group. The pyridine nitrogen itself provides activation at the C2 and C4 positions. wikipedia.org

Therefore, the reaction of 2-fluoropyridine (B1216828) with pentylamine could proceed via an SNAr pathway to yield this compound, often accelerated by heat or the use of a base to deprotonate the amine, increasing its nucleophilicity.

Mechanisms of Alkylpyridine Formation from Precursors (e.g., amino acids and aldehydes)

The pyridine ring itself, the core of N-Pentylpyridin-2-amine, can be synthesized from acyclic precursors. While numerous methods exist, syntheses involving amino acids and aldehydes are relevant in the context of Maillard reactions and biochemical pathways, which contribute to the formation of flavor and aroma compounds. nih.gov

One plausible mechanism involves the reaction between an amino acid and a carbonyl source (like an aldehyde) under thermal conditions. The reaction can proceed through several key stages:

Strecker Degradation: The amino acid can undergo Strecker degradation in the presence of a dicarbonyl compound (which can form from the aldehyde) to produce an aldehyde (Strecker aldehyde) and an α-aminocarbonyl compound. nih.gov

Condensation and Cyclization: Aldehydes and ammonia (B1221849) (generated from the amino acid) can condense to form imines and other intermediates. acs.orgkhanacademy.org These fragments can then undergo a series of aldol-type condensations, Michael additions, and cyclization reactions. For example, the condensation of aldehydes and ammonia can lead to the formation of an acyclic di- or tri-imine intermediate which can then cyclize.

Dehydrogenation/Aromatization: The resulting dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediate subsequently undergoes oxidation (dehydrogenation) to form the stable aromatic pyridine ring. organic-chemistry.org

The specific substitution pattern of the final alkylpyridine depends on the structure of the initial aldehyde and amino acid precursors. For instance, the reaction between certain amino acids and glucose (a source of aldehydes) has been shown to produce various alkylpyridines and related heterocyclic compounds. nih.govacs.org

Intramolecular and Intermolecular Interactions Governing Reactivity and Selectivity

Intramolecular Interactions: Within a reacting molecule or intermediate, non-covalent interactions can pre-organize the structure for a specific reaction pathway.

Hydrogen Bonding: In the transition state of an SNAr reaction, intramolecular hydrogen bonding between a substituent on the pyridine ring and the attacking amine could potentially stabilize the intermediate and influence the reaction rate.

Steric Repulsion: As discussed, steric repulsion between adjacent substituents can dictate regioselectivity by favoring attack at a less hindered position. researchgate.net In catalyst-ligand complexes, intramolecular steric clashes are deliberately engineered to promote reductive elimination. mdpi.com

Intermolecular Interactions: Interactions between different molecules in the reaction mixture—substrates, catalysts, solvents, and additives—are fundamental to the reaction's course.

Catalytic Applications of N Pentylpyridin 2 Amine and Its Derivatives

Investigation of Pyridine-Amine Derivatives as Organocatalysts

Pyridine (B92270) and its derivatives are recognized for their role as organocatalysts in various chemical transformations. The pyridine scaffold is a key feature in many organic and medicinal chemistry applications due to its wide spectrum of uses. While traditionally used as bases, pyridines are increasingly explored as organocatalysts for reactions such as acylations, borylations, and additions to carbonyl compounds. The catalytic activity of aminopyridine derivatives stems from the nucleophilic nature of the pyridine nitrogen. This allows them to act as Lewis bases, activating substrates and facilitating reactions. For instance, in acylation reactions, a pyridine catalyst can activate an acylating agent, making it more susceptible to nucleophilic attack.

Recent studies have focused on developing novel aminopyridine-based organocatalysts. For example, new (2,5-diarylpyrrolidino)pyridines and (N-benzyl-N-methylamino)pyridines have been synthesized and shown to be effective in the site-selective phosphorylation of diols. The bulky nature of these catalysts creates a specific steric environment that directs the reaction to a particular site on the substrate molecule. The synthesis of these advanced organocatalysts has been improved by using Lewis acid-promoted benzylation of aminopyridines with alcohols, which overcomes common synthetic challenges.

Role of N-Pentylpyridin-2-amine Scaffolds in Transition Metal Catalysis

The this compound scaffold and its derivatives are highly effective ligands in transition metal catalysis. The presence of two nitrogen donor atoms—one from the pyridine ring and one from the amine group—allows them to act as bidentate ligands, forming stable chelate complexes with a variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. This chelation stabilizes the metal center and modulates its electronic and steric properties, which in turn influences the catalyst's activity, selectivity, and stability.

The versatility of the aminopyridine ligand framework allows for fine-tuning of the catalyst's properties by modifying the substituents on either the pyridine ring or the amine nitrogen. This adaptability makes them valuable in a broad range of catalytic applications, from cross-coupling reactions to polymerization. N-aryl-2-aminopyridines, for example, are extensively used as substrates where the pyridyl group acts as a directing group to facilitate chelation-assisted C-H bond functionalization.

Pyridine-amine ligands play a crucial role in several key steps of catalytic cycles. In palladium-catalyzed cross-coupling reactions, for instance, the ligand facilitates the oxidative addition of the substrate to the metal center, stabilizes the resulting intermediate, and promotes the final reductive elimination step to release the product and regenerate the catalyst. The electronic properties of the ligand can influence the rate of these steps; more electron-donating ligands can enhance the reactivity of the metal center.

The structure of the N-aryl-2-aminopyridine ligand allows it to form stable five-, six-, or seven-membered complex intermediates with the transition metal, which is a key aspect of their function in C-H activation processes. The flexibility of the ligand's binding mode, ranging from a simple amido metal bond to a more complex delocalized system, is a unique feature that makes them particularly useful in early transition metal chemistry. This adaptability allows for precise control over the catalytic process, leading to higher efficiency and selectivity.

This compound and its derivatives can be employed in both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis: In homogeneous systems, the catalyst (a metal complex with a pyridine-amine ligand) is dissolved in the same phase as the reactants. This setup often leads to high activity and selectivity because the active sites of the catalyst are readily accessible. However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture after the reaction is complete, which can be costly and lead to product contamination.

Heterogeneous Catalysis: To overcome the challenges of catalyst separation, pyridine-amine complexes can be immobilized on solid supports, creating heterogeneous catalysts. In these systems, the catalyst is in a different phase from the reactants, allowing for easy separation by filtration. This simplifies the purification process and allows for the catalyst to be recycled and reused. For example, a palladium catalyst doped with g-C3N4 has been used for the synthesis of N-substituted aminopyridine derivatives and has shown good recovery and performance. Similarly, molecularly imprinted polymers based on magnetic chitosan (B1678972) have been developed for the selective removal of 2-aminopyridine (B139424) from water, demonstrating the potential for creating highly selective and reusable supported catalysts.

Comparison of Homogeneous and Heterogeneous Catalysis
FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants are in the same phase (e.g., liquid)Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants)
Activity/Selectivity Often high due to well-defined active sites and high accessibilityCan be lower due to mass transfer limitations and less defined active sites
Catalyst Separation Difficult and often expensiveEasy, typically by simple filtration
Recyclability ChallengingGenerally straightforward
Heat Transfer Generally efficientCan be an issue, potentially leading to local overheating

Catalytic Activity in Specific Organic Transformations

The versatility of catalysts based on this compound and its derivatives is demonstrated by their successful application in a variety of important organic reactions.

C-N Bond Formation: Catalytic systems utilizing aminopyridine ligands are effective in forming carbon-nitrogen bonds, a fundamental transformation in organic synthesis. Copper-catalyzed C-N cross-coupling reactions, for example, have been successfully carried out using bifunctional ligands derived from pyridine-2-carboxylic acid and various amines. These reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals.

Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles, which are important heterocyclic motifs in many biologically active compounds. This reaction is typically catalyzed by Brønsted or Lewis acids. While direct catalysis by this compound is not extensively documented, pyridine-containing ligands can be used to modulate the properties of Lewis acid catalysts, potentially influencing the efficiency and selectivity of the indole synthesis. For instance, a palladium-catalyzed variation of the Fischer indole synthesis has been developed, highlighting the role of transition metal complexes in this transformation.

1H-Tetrazole Formation: The synthesis of 1H-tetrazoles, often through the cycloaddition of azides to nitriles, can be facilitated by various catalysts. Pyridine N-oxides, which share structural similarities with aminopyridines, have been shown to act as organocatalysts in various reactions.

A significant challenge in organic synthesis is controlling the regioselectivity (where a reaction occurs on a molecule) and enantioselectivity (the formation of one of two mirror-image products). Catalysts derived from pyridine-amine scaffolds have shown promise in addressing this challenge.

The Minisci reaction , which involves the addition of a radical to an electron-deficient heterocycle like pyridine, often yields a mixture of isomers. However, recent advances have demonstrated that catalytic amounts of a chiral phosphoric acid can control both the regioselectivity and enantioselectivity in Minisci reactions involving pyridines. The catalyst is thought to protonate the pyridine, activating it towards radical attack, while the chiral counterion creates a chiral environment that directs the approach of the radical. This non-covalent organocatalysis approach has proven effective for the addition of prochiral radicals derived from amino acids to pyridines and quinolines, offering excellent control over both enantioselectivity and regioselectivity. This method provides a powerful tool for synthesizing enantioenriched small-molecule building blocks.

Enantioselective Minisci-Type Reaction of Pyridines
Pyridine SubstrateRadical PrecursorYield (%)Enantiomeric Excess (ee %)
PyridineAmino acid derivativeGood>90
Substituted PyridineAmino acid derivativeGood>90
QuinolineAmino acid derivativeGood>90

Studies on Catalyst Recycling, Durability, and Stability of this compound and its Derivatives in Catalysis

The long-term performance and reusability of a catalyst are critical factors for its practical and industrial viability. Comprehensive studies focusing on the recycling, durability, and stability of catalytic systems are therefore essential. However, a review of the available scientific literature reveals a significant gap in research specifically detailing the recycling, durability, and stability of catalysts derived from this compound.

While extensive research exists on the broader categories of pyridine- and amine-containing ligands in catalysis, particularly in palladium-catalyzed cross-coupling reactions, specific data on the performance of this compound-based catalysts over multiple catalytic cycles is not readily found. General principles of catalyst deactivation and stability can be applied, but empirical data for this specific compound and its derivatives are absent in the public domain.

Typically, studies on catalyst recycling involve recovering the catalyst after a reaction and reusing it in subsequent cycles to measure the loss of activity. Key metrics in such studies include:

Conversion and Yield: Tracking the conversion of reactants and the yield of the desired product over successive runs. A stable catalyst maintains high conversion and yield over multiple cycles.

Metal Leaching: In the case of metal complexes, analyzing the reaction mixture for traces of the metal to determine the extent of leaching from the support or ligand. Inductively coupled plasma (ICP) analysis is a common technique for this purpose.

Structural Integrity: Characterizing the catalyst after use to identify any changes in its physical or chemical structure. Techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and spectroscopy are often employed.

The stability of a catalyst is influenced by various factors, including the strength of the metal-ligand bond, the robustness of the ligand itself under reaction conditions (temperature, pressure, presence of reagents), and the nature of the support material if it is a heterogeneous catalyst. For ligands like this compound, potential degradation pathways could involve C-N bond cleavage, oxidation, or side reactions with substrates or solvents, which would lead to catalyst deactivation.

Without specific research data, it is not possible to provide a detailed analysis or data tables on the recycling, durability, and stability of this compound and its derivatives in catalytic applications. The development of efficient and stable catalytic systems based on this ligand would necessitate dedicated studies to explore these crucial performance aspects.

Computational and Theoretical Studies on N Pentylpyridin 2 Amine

Quantum Chemical Computations and Density Functional Theory (DFT) Applications

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the intricacies of molecular systems. DFT has become a vital tool for studying electronic structures and reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and predict a wide range of chemical properties. mdpi.com

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be in molecular orbitals that extend over the entire molecule. youtube.com These molecular orbitals are formed from the combination of atomic orbitals. When atomic orbitals overlap constructively, they form lower-energy bonding molecular orbitals, and when they overlap destructively, they form higher-energy anti-bonding molecular orbitals. youtube.commasterorganicchemistry.com

For N-Pentylpyridin-2-amine, a DFT approach could be used to calculate its electronic properties. The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, stability, and electronic transitions.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amine nitrogen atom, indicating these are likely sites for electrophilic attack. The LUMO would be distributed over the aromatic ring system. The pentyl group, being an electron-donating alkyl chain, would slightly raise the energy of the HOMO compared to an unsubstituted 2-aminopyridine (B139424).

Table 1: Conceptual Molecular Orbital Properties of this compound

Molecular OrbitalDescriptionExpected Localization in this compoundImplication
HOMO Highest Occupied Molecular OrbitalPrimarily on the aminopyridine ring, especially the nitrogen atoms.Represents the ability to donate electrons; indicates sites for electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalDistributed across the pyridine ring's π-system.Represents the ability to accept electrons; indicates sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.---A smaller gap suggests higher reactivity and lower kinetic stability.

DFT calculations are highly effective for mapping out the potential energy surface of a chemical reaction. mdpi.com This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a detailed energetic profile of a reaction pathway can be constructed. This information is vital for understanding reaction mechanisms and predicting reaction rates.

For this compound, DFT could be used to explore various potential reactions, such as N-alkylation, acylation, or electrophilic aromatic substitution on the pyridine ring. For instance, in a reaction with an electrophile, DFT could model the formation of the intermediate sigma complex and calculate the activation energy required to reach the transition state. researchgate.net By comparing the energy barriers for different reaction pathways, the most favorable mechanism can be determined. mdpi.com These calculations provide insights into regioselectivity, explaining why a reaction occurs at a specific position on the molecule.

Table 2: Application of DFT in Reaction Mechanism Studies

Computational TaskInformation GainedRelevance to this compound
Geometry Optimization Determines the lowest energy structure of reactants, products, and intermediates.Predicts the stable 3D structure of the molecule and its reaction products.
Transition State Search Locates the highest energy point along the reaction coordinate (the energy barrier).Calculates the activation energy for potential reactions, such as substitution or addition.
Frequency Calculation Confirms that optimized structures are true minima or transition states and provides zero-point vibrational energies.Helps to refine the energy profile and calculate thermodynamic properties of the reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering a dynamic view of molecular interactions and processes. nih.gov

MD simulations are particularly well-suited for studying non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov For this compound, simulations could reveal how molecules interact with each other in the liquid or solid state. For example, the amine group (-NH) is a hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor, leading to the formation of intermolecular N-H···N hydrogen bonds. nih.gov The pentyl chain would contribute to van der Waals interactions, and the pyridine rings could engage in π-stacking.

Furthermore, MD simulations can model solvation by placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol). nih.gov This allows for the study of how the solvent organizes around the solute and the calculation of solvation free energy. Such simulations could predict the solubility of this compound in different solvents by analyzing the interactions between the pyridine ring, the amine group, and the hydrophobic pentyl chain with the solvent molecules.

This compound can be considered a precursor to protic ionic liquids (PILs) through protonation of the pyridine nitrogen. MD simulations are a powerful tool for predicting the bulk properties of such ionic liquids. By simulating a large number of ions in a periodic box, properties like density, viscosity, and diffusion coefficients can be calculated as a function of temperature. mdpi.com

The length of the alkyl chain (the pentyl group) would be expected to influence these properties significantly. mdpi.com For instance, increasing the chain length generally leads to higher viscosity due to increased van der Waals interactions, while density might decrease. mdpi.com MD simulations can elucidate the microscopic origins of these macroscopic properties by analyzing the structure of the liquid, such as the radial distribution functions between ions, and the dynamics of ion movement.

Docking Studies and Computational Analysis of Protein-Ligand Interactions (Conceptual)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is fundamental in structure-based drug design for predicting binding modes and estimating the binding affinity of a small molecule to a specific protein target. nih.gov

Conceptually, a docking study for this compound would involve the following steps:

Preparation of Ligand and Receptor: A 3D structure of this compound would be generated and its energy minimized. A 3D structure of a target protein would be obtained from a database like the Protein Data Bank.

Binding Site Identification: The active site or binding pocket of the protein would be identified.

Docking Simulation: A docking algorithm would systematically sample different conformations and orientations of this compound within the protein's binding site.

Scoring and Analysis: A scoring function would estimate the binding affinity for each pose. The top-ranked poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds between the amine group and protein residues, hydrophobic interactions involving the pentyl chain and pyridine ring, and π-π stacking with aromatic amino acid side chains. researchgate.net

Such a study could provide a hypothesis about the potential biological targets of this compound and the molecular basis for its activity, guiding further experimental investigation. nih.gov

Theoretical Approaches to Structure-Activity Relationship (SAR) Modeling

Theoretical approaches to understanding the Structure-Activity Relationship (SAR) of this compound and related aminopyridines are crucial for designing novel compounds with desired biological activities. Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.govrsc.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug discovery. rsc.org

A prominent 3D-QSAR technique is the Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov CoMFA models are developed by aligning a series of molecules with known activities and calculating their steric and electrostatic fields around a grid. nih.gov For a series of aminopyridine carboxamides, CoMFA has been successfully used to rationalize the structural requirements for their inhibitory activity against specific kinases. nih.gov Such a model for this compound would involve analyzing how variations in the pentyl chain (e.g., branching, introduction of functional groups) and substitutions on the pyridine ring affect the steric and electrostatic fields, and consequently, the biological activity. The results are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic charges would enhance or diminish activity. asianpubs.org

Another approach involves the use of molecular descriptors in QSAR studies. These descriptors can be calculated from the 3D structure of the molecule and can represent various properties such as electronic, geometric, and topological features. mdpi.com For instance, a study on the antiproliferative activity of pyridine derivatives found that the presence and position of groups like -OCH3, -OH, and -NH2 enhanced activity, while bulky groups or halogens tended to decrease it. mdpi.com This suggests that for this compound, the size and conformation of the pentyl group are likely significant determinants of its biological activity.

To illustrate a hypothetical SAR model for aminopyridine derivatives, consider the following data table where activity is influenced by the nature of the alkyl substituent at the amino group.

CompoundSubstituent (R)Lipophilicity (logP)Steric Hindrance (Taft's Es)Biological Activity (IC50, µM)
1Methyl0.5-1.2415.2
2Ethyl1.0-1.3110.5
3Propyl1.5-1.608.7
4Butyl2.0-1.635.1
5Pentyl2.5-1.653.9
6Isopropyl1.3-1.7112.3
7tert-Butyl1.9-2.7825.8

Development of Predictive Models for Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for developing predictive models of chemical reactivity and selectivity for molecules like this compound. Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. nih.govias.ac.in By calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the reactivity of a compound. tandfonline.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. tandfonline.com

For substituted pyridines, DFT calculations have been employed to predict their nucleophilicity. ias.ac.in These studies analyze how different substituents on the pyridine ring influence the electron density on the nitrogen atom, thereby affecting its ability to act as a nucleophile. ias.ac.in In the case of this compound, the electron-donating nature of the pentylamino group would be expected to increase the nucleophilicity of the pyridine ring nitrogen. The charge distribution and electrostatic potential maps calculated through DFT can pinpoint the most likely sites for electrophilic and nucleophilic attack, thus predicting the regioselectivity of its reactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models, often developed using machine learning algorithms, can predict a wide range of chemical properties, including reactivity. wiserpub.comnih.gov These models use molecular descriptors to correlate the structure of a molecule with properties like boiling point, solubility, and reaction rates. wiserpub.com For a series of aminopyridines, a QSPR model could be trained to predict their reactivity in a specific chemical transformation based on descriptors that capture the electronic and steric effects of different substituents.

The following table presents a hypothetical set of calculated reactivity descriptors for a series of N-alkyl-pyridin-2-amines, which could be used to build a predictive model for their reactivity.

CompoundSubstituent (R)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Nucleophilicity (N)
1Methyl-5.81.27.03.1
2Ethyl-5.71.37.03.2
3Propyl-5.61.47.03.3
4Butyl-5.51.57.03.4
5Pentyl-5.41.67.03.5

These predictive models are invaluable for understanding the chemical behavior of this compound and for designing new pyridine derivatives with tailored reactivity and selectivity for various applications in chemical synthesis and materials science. nih.gov

Spectroscopic Characterization Techniques in Research on N Pentylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton (¹H) NMR spectroscopy is an indispensable tool for monitoring the progress of chemical reactions in real-time. magritek.com For a secondary amine like N-Pentylpyridin-2-amine, the N-H proton signal can be observed, although it often appears as a broad signal. openstax.org The chemical shift of this proton can be influenced by factors such as solvent and concentration. libretexts.org Hydrogens on the carbon atom adjacent to the nitrogen are deshielded due to the electron-withdrawing nature of the nitrogen atom and typically resonate further downfield compared to standard alkane protons. openstax.orglibretexts.org

In a typical ¹H NMR spectrum of a related compound, propan-2-amine, distinct signals are observed for the different proton environments, and their integration values correspond to the number of protons in each environment. docbrown.info For this compound, one would expect to see signals corresponding to the protons on the pyridine (B92270) ring, the pentyl chain, and the amine proton. The progress of a reaction involving this compound can be followed by observing the disappearance of reactant signals and the appearance of product signals over time. magritek.com

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine Ring Protons 6.5 - 8.5 Multiplets
N-H Proton 0.5 - 5.0 (broad) Singlet
-CH₂- (adjacent to N) ~2.3 - 3.0 Triplet
-(CH₂)₃- ~1.2 - 1.7 Multiplets

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The carbon atom attached to the nitrogen in an amine is deshielded and appears at a lower field in the spectrum. openstax.org In this compound, distinct signals would be expected for each of the five carbons in the pentyl chain and the five carbons of the pyridine ring. The chemical shifts of these carbons can be influenced by intermolecular and intramolecular interactions, such as hydrogen bonding. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine Ring Carbons 100 - 160
C (adjacent to N on pentyl chain) 40 - 60

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

For complex molecules where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques provide greater resolution and more detailed structural information. wikipedia.org Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, helping to piece together the connectivity of the molecule. libretexts.org HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra. nih.gov These advanced techniques are crucial for the unambiguous assignment of all proton and carbon signals in this compound and for determining its three-dimensional structure in solution. wikipedia.orglibretexts.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the accurate mass of a molecule, which allows for the determination of its elemental composition. nih.govnih.gov

The fragmentation pattern of a molecule in a mass spectrometer is often characteristic and can provide significant structural information. For aliphatic amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org This α-cleavage results in the formation of a stable, nitrogen-containing cation. libretexts.org The specific fragmentation pattern of this compound would be influenced by both the pentyl group and the pyridine ring. Understanding these fragmentation pathways is crucial for the structural confirmation of the compound and for identifying it in complex mixtures. nih.govmdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment m/z (mass-to-charge ratio)
Molecular Ion [M]⁺ 164
[M - C₄H₉]⁺ (α-cleavage) 107

Note: The molecular weight of this compound is 164.26 g/mol . The values in the table represent the nominal mass of the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interaction Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Secondary amines, such as this compound, exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. openstax.org This peak is typically weaker and sharper than the broad O-H stretch of alcohols. openstax.org The spectrum would also show C-H stretching vibrations for the alkyl chain and the aromatic pyridine ring, typically in the 2800-3100 cm⁻¹ region. rockymountainlabs.comwpmucdn.com The C-N stretching absorption for an aliphatic amine is expected in the 1000-1250 cm⁻¹ range. libretexts.org

IR spectroscopy is also sensitive to intermolecular interactions, such as hydrogen bonding. The position and shape of the N-H stretching band can provide information about the extent of hydrogen bonding in the sample. nih.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (aliphatic) 2850 - 2960
C=C and C=N Stretch (aromatic ring) 1400 - 1600

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, such as the pyridine ring in this compound. The absorption spectrum provides information about the electronic transitions within the molecule.

UV-Visible spectroscopy is also a valuable tool for studying the formation of metal complexes. Changes in the absorption spectrum upon the addition of a metal ion can indicate complex formation and can be used to determine the stoichiometry and stability of the complex. researchgate.net The pyridine nitrogen and the secondary amine nitrogen in this compound could potentially coordinate with metal ions, leading to shifts in the UV-Visible absorption bands.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound

Application of Advanced In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process safety and efficiency. For the synthesis and subsequent reactions of this compound, advanced in situ spectroscopic methods serve as powerful tools for continuous analysis without the need for sample extraction. mdpi.com These techniques, often integrated into Process Analytical Technology (PAT) frameworks, provide a continuous stream of data, offering deep insights into the reaction dynamics. americanpharmaceuticalreview.commt.com

In situ Fourier Transform Infrared (FT-IR) spectroscopy, particularly with Attenuated Total Reflection (ATR) probes, is a highly effective method for monitoring the progress of reactions involving this compound. mdpi.com An FT-IR probe immersed directly into the reaction vessel can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands. For instance, in a typical N-alkylation synthesis of this compound from 2-aminopyridine (B139424) and a pentyl halide, the disappearance of the N-H stretching vibrations of the primary amine in 2-aminopyridine could be monitored, alongside the appearance of characteristic bands corresponding to the newly formed secondary amine and the aliphatic C-H stretches of the pentyl group. researchgate.netresearchgate.net This allows for precise determination of the reaction endpoint and can help in optimizing reaction conditions such as temperature and catalyst loading. americanpharmaceuticalreview.com

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed mechanistic and kinetic information. nih.govwiley.com By carrying out the reaction within an NMR tube or by flowing the reaction mixture through an NMR probe, it is possible to obtain time-resolved spectra. nih.gov This would allow for the unambiguous identification and quantification of this compound and any intermediates or byproducts in the reaction mixture. For example, the appearance and increase in intensity of the signals corresponding to the pentyl chain protons and the shifts in the aromatic proton signals of the pyridine ring would be clear indicators of product formation. nsf.gov

Raman spectroscopy is another valuable in situ technique, particularly for reactions in aqueous media or for monitoring changes in crystal structure if the product crystallizes out of solution. acs.orgresearchgate.net It is complementary to FT-IR and can provide information on non-polar bonds and symmetric vibrations.

The data gathered from these in situ methods can be used to construct detailed reaction profiles, as illustrated in the hypothetical table below for the synthesis of this compound.

Interactive Data Table: Hypothetical In Situ FT-IR Monitoring of this compound Synthesis

The following table represents hypothetical data that could be obtained from in situ FT-IR monitoring of the reaction between 2-aminopyridine and 1-bromopentane (B41390) to form this compound. The concentrations are calculated from the absorbance of characteristic infrared peaks.

Reaction Time (minutes)Concentration of 2-Aminopyridine (mol/L)Concentration of 1-Bromopentane (mol/L)Concentration of this compound (mol/L)
01.001.100.00
150.780.880.22
300.590.690.41
600.320.420.68
900.150.250.85
1200.050.150.95
150<0.010.10>0.99

This real-time data is invaluable for developing a comprehensive understanding of the reaction, enabling precise control over the manufacturing process to ensure consistent product quality and yield. longdom.org

Agricultural Research Applications of N Pentylpyridin 2 Amine Derivatives

Design and Synthesis of Agrochemical Candidates Incorporating Pyridin-2-amine Moieties

The design of novel agrochemical candidates often leverages existing chemical scaffolds known for their biological activity. The pyridine (B92270) ring is a crucial component in numerous pesticides, including fungicides, insecticides, and herbicides. nih.gov The incorporation of an amine group, specifically at the 2-position, creates a versatile platform for chemical modification, allowing for the synthesis of a diverse library of derivatives with varied physicochemical properties and biological activities.

The synthesis of 2-aminopyridine (B139424) derivatives can be achieved through various established chemical reactions. One common method is the Chichibabin reaction, which involves the reaction of pyridine with sodium amide to introduce an amino group at the 2-position. wikipedia.org Further N-alkylation, such as the introduction of a pentyl group to form N-Pentylpyridin-2-amine, can be accomplished through standard nucleophilic substitution reactions.

Modern synthetic strategies also employ multicomponent reactions to efficiently generate substituted 2-aminopyridine structures. For instance, a one-pot reaction involving enaminones, malononitrile, and a primary amine can produce a variety of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. nih.gov These methods offer a rapid and efficient means to create diverse molecules for biological screening. Researchers have also synthesized pyridine derivatives as analogues to neonicotinoids, a major class of insecticides, through four-component reactions utilizing ultrasound technology. nih.gov

While the direct synthesis of this compound for agrochemical purposes is not explicitly detailed in the available research, the methodologies for creating N-substituted and functionalized pyridin-2-amines are well-established, providing a clear pathway for the generation of such candidate compounds for screening.

Research on Antifungal Activities of this compound Derivatives

The pyridin-2-amine core is present in compounds that have been investigated for antifungal properties. A notable example is aminopyrifen (B605478), a novel 2-aminonicotinate fungicide. nih.gov This compound has demonstrated high antifungal activity against a range of plant pathogenic fungi, particularly Ascomycetes. nih.gov Aminopyrifen is effective at inhibiting the germ-tube elongation of Botrytis cinerea and shows no cross-resistance with other commercial fungicides, suggesting a novel mode of action. nih.gov

While research specifically on this compound is limited, studies on structurally similar aminopyrimidine derivatives provide insights into the potential antifungal activity. Schiff bases derived from 2-aminopyrimidine (B69317) have shown significant fungicidal activity against phytopathogenic fungi like Fusarium verticillioides, Macrophomina phaseolina, and Rhizoctonia solani. egranth.ac.in

The following table summarizes the in vitro antifungal activity of selected aminopyrifen against various plant pathogens.

PathogenEC50 (mg/L)
Botrytis cinerea (cucumber)0.016
Sclerotinia sclerotiorum (cucumber)0.011
Mycosphaerella arachidicola (peanut)0.23
Cercospora beticola (sugar beet)0.047
Alternaria alternata (apple)0.039
Venturia inaequalis (apple)0.0039
Data sourced from in vitro tests on aminopyrifen. nih.gov

These findings underscore the potential of the broader 2-aminopyridine chemical class as a source of new antifungal agents for crop protection.

Exploration of Insecticidal Activities in Structurally Related Pyridine Compounds

The pyridine scaffold is a cornerstone of many modern insecticides, most notably the neonicotinoids. nih.gov Consequently, extensive research has been conducted on the synthesis and insecticidal activity of novel pyridine derivatives. These studies often aim to discover compounds with improved efficacy, a broader spectrum of activity, or a better resistance profile compared to existing products.

Research has demonstrated that various functionalized pyridine derivatives exhibit significant toxicity towards aphids, which are major agricultural pests. nih.gov In one study, a series of pyridine derivatives were synthesized and tested against the cowpea aphid, Aphis craccivora. Several of these compounds displayed potent insecticidal activity. nih.gov

The insecticidal bioefficacy of newly synthesized pyridine derivatives is often compared to commercial standards like acetamiprid (B1664982). The following tables present the lethal concentration (LC50) values for a selection of these compounds against the nymphs and adults of the cowpea aphid.

Insecticidal Bioefficacy against Nymphs of Aphis craccivora

CompoundLC50 (ppm) after 24hLC50 (ppm) after 48h
Acetamiprid (Standard)0.0130.006
Compound 20.0980.017
Compound 90.1120.021
Data shows that compounds 2 and 9 have excellent insecticidal activities against nymphs of the cowpea aphid. nih.gov

Insecticidal Bioefficacy against Adults of Aphis craccivora

CompoundLC50 (ppm) after 24hLC50 (ppm) after 48h
Acetamiprid (Standard)0.0450.023
Compound 21.6600.103
Compound 40.8870.115
Compound 2 showed a high insecticidal bioefficacy close to that of acetamiprid after 48 hours. nih.gov

These results highlight the potential for developing effective insecticides based on the pyridine chemical structure.

Conceptual Frameworks for Structure-Activity Relationships in Agrochemical Development

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new and effective agrochemicals. SAR explores how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule, such as the pyridin-2-amine scaffold, researchers can identify the key structural features required for optimal performance. mdpi.com

In the context of pyridine-based agrochemicals, SAR studies have revealed important trends. For example, in a series of functionalized pyridines tested for insecticidal activity, the presence of a chlorophenyl group was found to confer better efficacy than a pyridine group. nih.govacs.org The position and nature of substituents on the pyridine ring can dramatically alter the compound's potency and spectrum of activity.

For antifungal compounds, SAR studies help in understanding which functional groups contribute to fungitoxicity. For instance, in a study of pyrimidine (B1678525) derivatives, it was noted that increasing the electron density on an attached benzene (B151609) ring could enhance fungicidal activity against certain pathogens. nih.gov

The ultimate goal of SAR is to develop a conceptual framework that can predict the biological activity of novel compounds before they are synthesized, thereby streamlining the discovery process and reducing the reliance on trial-and-error screening. nih.gov This approach is crucial for optimizing lead compounds to enhance their efficacy, selectivity, and environmental safety profile.

Broader Research Perspectives and Future Directions

Advancements in Sustainable Synthetic Methodologies for Pyridin-2-amines

The synthesis of pyridin-2-amines has traditionally relied on methods that may involve harsh reaction conditions or the use of hazardous reagents. rasayanjournal.co.inwikipedia.org Modern synthetic chemistry is increasingly focused on the principles of green chemistry, aiming to develop more environmentally benign and efficient processes. rasayanjournal.co.inijarsct.co.in For N-alkylated pyridin-2-amines, including the N-pentyl derivative, research is shifting towards sustainable methodologies.

Key advancements in this area include:

Catalytic Methods : The use of transition metal catalysts, such as palladium-based systems, has shown promise in the amination of pyridines. acs.org Future work aims to develop catalysts that are more abundant, less toxic, and operate under milder conditions. acs.org Hydrogen borrowing catalysis, often employing iridium or ruthenium complexes, presents an atom-economical route for N-alkylation of 2-aminopyridine (B139424) with alcohols, generating water as the only byproduct. rsc.org

Microwave and Ultrasound-Assisted Synthesis : These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.inacs.org The application of microwave irradiation has been shown to produce excellent yields of pyridine (B92270) derivatives in short timeframes, often with reduced solvent usage. acs.org

Green Solvents : The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a major focus. rasayanjournal.co.inijarsct.co.inacs.org Research has demonstrated successful amination reactions of polyhalogenated pyridines using water as a solvent, offering a more sustainable pathway. acs.org

Multicomponent Reactions (MCRs) : MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which increases efficiency and reduces waste. rasayanjournal.co.in The development of MCRs for the synthesis of functionalized pyridin-2-amines is an active area of investigation.

These green approaches not only minimize the environmental impact but also often lead to higher yields and purer products, making the synthesis of compounds like N-Pentylpyridin-2-amine more efficient and economical. rasayanjournal.co.in

Development of Novel Catalytic Systems Based on this compound Scaffolds

The N-alkyl-pyridin-2-amine framework is a valuable ligand scaffold in homogeneous catalysis. The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, forming stable complexes that can catalyze a variety of organic transformations. The N-pentyl group in this compound can influence the catalytic activity by modifying the steric and electronic properties of the ligand.

Future research in this area is focused on:

Base Metal Catalysis : While precious metals like palladium and iridium are effective, there is a strong drive to develop catalysts based on more abundant and less expensive base metals such as iron, copper, and nickel. nsf.gov Iron complexes with amino-pyridine ligands have been investigated for applications in atom transfer radical polymerization (ATRP). nsf.gov

Asymmetric Catalysis : The development of chiral N-alkyl-pyridin-2-amine ligands is a promising avenue for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Polymerization Reactions : As demonstrated with related amino-pyridine iron(II) complexes, these scaffolds can serve as catalysts for polymerization reactions, such as the polymerization of styrene. nsf.gov The nature of the N-alkyl substituent can influence the catalyst's activity and the properties of the resulting polymer. nsf.gov

The systematic variation of the N-alkyl chain, such as the pentyl group, allows for the fine-tuning of the catalyst's performance for specific applications.

Integration of Advanced Computational Approaches for Enhanced Predictive Capabilities

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules and reaction mechanisms. researchgate.nettsijournals.com For this compound and its derivatives, computational studies can provide deep insights that guide experimental work.

Key areas where computational approaches are being integrated include:

Structure and Energetics : DFT calculations can accurately predict the optimized geometry, electronic structure, and thermodynamic stability of this compound and its metal complexes. tsijournals.comresearchgate.net

Reaction Mechanisms : Computational studies can elucidate the step-by-step mechanism of catalytic reactions, helping to identify rate-determining steps and design more efficient catalysts. rsc.org For instance, theoretical studies can assess different mechanistic pathways for the formation of pyridin-2-yl ureas. rsc.org

Spectroscopic Analysis : Computational methods can simulate vibrational spectra (IR and Raman), which aids in the interpretation of experimental spectroscopic data and confirms the structure of newly synthesized compounds. tsijournals.com

Predictive Modeling : By calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, researchers can predict the reactivity, stability, and potential interaction sites of molecules like 2-amino-5-methyl pyridine. tandfonline.comresearchgate.net These predictions can accelerate the discovery of new materials and catalysts.

The synergy between computational predictions and experimental validation is crucial for the rational design of novel functional molecules based on the this compound scaffold.

Exploration of this compound in Materials Science (e.g., advanced materials)

The unique properties of the pyridin-2-amine moiety make it an attractive building block for advanced materials. The incorporation of this compound into polymeric structures or as a component in supramolecular assemblies could lead to materials with novel optical, electronic, or recognition properties.

Future research directions in materials science include:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The ability of this compound to act as a ligand can be exploited to construct coordination polymers and MOFs. mdpi.com The pentyl group can influence the packing of the polymer chains and the porosity of the resulting framework, which is critical for applications in gas storage, separation, and catalysis.

Molecularly Imprinted Polymers (MIPs) : Pyridine-functionalized polymers have been used to create MIPs for the selective detection of hazardous compounds. acs.org The N-pentyl group could enhance the solubility of the monomer in specific polymerization media and influence the binding affinity and selectivity of the imprinted sites.

Organic Electronics : Pyridine derivatives are used in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of an N-pentyl group can improve the solubility and processability of these materials, facilitating their incorporation into devices.

The versatility of the this compound structure provides a platform for creating a wide range of functional materials with tailored properties.

Emerging Research Avenues in Coordination Chemistry and Ligand Design for Industrial Applications

The design of new ligands is at the heart of advancements in coordination chemistry and has significant implications for industrial catalysis. This compound serves as a bidentate ligand, and its coordination chemistry is a rich area for exploration.

Emerging research avenues include:

Bioinorganic Chemistry : Palladium(II) complexes with amine ligands are studied for their potential antitumor activity. nih.gov Investigating the coordination of this compound to biologically relevant metal ions could lead to new therapeutic agents.

Ligand-Micelle Cooperativity : Designing hydrophobic ligands for use in aqueous micellar catalysis is a key strategy for sustainable chemistry. The lipophilic pentyl group in this compound makes it a candidate for such applications, potentially enhancing the efficiency of cross-coupling reactions in water. acs.org

Industrial Catalysis : Palladium complexes with pyridine ligands are effective catalysts for industrially important reactions like carbonylation and cross-coupling reactions (e.g., Suzuki-Miyaura and Heck). acs.orgnih.gov The functionalization of the pyridine ligand, for instance with an N-pentyl group, can modulate the electronic and steric environment of the metal center, thereby fine-tuning the catalytic activity and selectivity. nih.gov

By systematically studying the coordination behavior of this compound with a variety of transition metals, new catalysts can be developed for more efficient and selective industrial processes.

Q & A

Q. What are the recommended synthetic routes for N-Pentylpyridin-2-amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or reductive amination. A method analogous to the synthesis of 2-aminopyridines involves reacting pyridine N-oxides with pentylamine in the presence of trifluoroacetic anhydride (TFAA) and acetonitrile (MeCN) at controlled temperatures (0°C to room temperature) . Optimization should focus on stoichiometry, solvent polarity, and temperature to minimize side products like N-alkylation isomers. Reaction progress can be monitored via TLC or LCMS.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the absence of unreacted starting materials and verify substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight.
  • X-ray crystallography : For unambiguous structural confirmation (if crystalline derivatives are obtainable) .
  • HPLC : To assess purity (>95% recommended for biological studies).

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). For aqueous compatibility, use co-solvents like ethanol or Tween 80. Pre-test solubility via incremental solvent addition under sonication .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry?

The pyridyl and amine groups enable chelation with transition metals (e.g., Mn, Co, Ni). Design metal complexes by refluxing the ligand with metal salts (e.g., Ni(ClO4_4)2_2) in methanol/acetonitrile. Characterize complexes via:

  • UV-Vis spectroscopy : To study d-d transitions.
  • Cyclic voltammetry : For redox properties.
  • X-ray crystallography : To determine coordination geometry (mononuclear vs. polynuclear) .

Q. What strategies resolve contradictions in catalytic activity data for this compound-derived complexes?

Conflicting catalytic results may arise from:

  • Steric effects : Bulky substituents hindering substrate access.
  • Solvent polarity : Affecting metal-ligand stability.
  • Counterion influence : Perchlorate vs. chloride ions altering reactivity. Systematically vary these parameters and apply statistical tools (e.g., ANOVA) to identify dominant factors .

Q. How can computational methods predict the reactivity of this compound in drug discovery?

Use density functional theory (DFT) to:

  • Calculate electrostatic potential maps for nucleophilic/electrophilic sites.
  • Simulate binding affinities with biological targets (e.g., enzymes) via molecular docking. Cross-validate predictions with experimental IC50_{50} values from enzyme inhibition assays .

Methodological Considerations

Q. How to troubleshoot low yields in the synthesis of this compound?

  • Purge solvents : Remove traces of moisture (use molecular sieves).
  • Optimize amine equivalents : Excess pentylamine may reduce byproducts.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate amination .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Neutralize waste with dilute HCl before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.